molecular formula C10H17NO5 B14132666 N-(3-Carboxypropanoyl)-L-leucine CAS No. 65416-56-0

N-(3-Carboxypropanoyl)-L-leucine

Cat. No.: B14132666
CAS No.: 65416-56-0
M. Wt: 231.25 g/mol
InChI Key: NEOQZHHRAAELEV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Carboxypropanoyl)-L-leucine is an organic compound belonging to the class of n-acyl-alpha amino acids. These compounds contain an alpha amino acid that bears an acyl group at its terminal nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Carboxypropanoyl)-L-leucine typically involves the acylation of L-leucine with 3-carboxypropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Carboxypropanoyl)-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Carboxypropanoyl)-L-leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Carboxypropanoyl)-L-leucine involves its interaction with specific enzymes and receptors in biological systems. It is known to target enzymes such as n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase. These interactions play a crucial role in metabolic pathways, particularly in the biosynthesis of arginine .

Comparison with Similar Compounds

N-(3-Carboxypropanoyl)-L-leucine can be compared with other similar compounds such as:

    N-(3-Carboxypropanoyl)-L-norvaline: Similar structure but with a different amino acid backbone.

    N-(3-Carboxypropanoyl)-L-phenylalanyl-3-carboxy-O-(carboxymethyl)-N-pentyl-L-tyrosinamide: A more complex molecule with additional functional groups.

    N-(3-Carboxypropanoyl)-N-hydroxycadaverine: Contains a hydroxy group and a different amino acid backbone .

This compound is unique due to its specific interactions with enzymes involved in arginine biosynthesis, making it a valuable compound for research in metabolic pathways and potential therapeutic applications .

Properties

CAS No.

65416-56-0

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(2S)-2-(3-carboxypropanoylamino)-4-methylpentanoic acid

InChI

InChI=1S/C10H17NO5/c1-6(2)5-7(10(15)16)11-8(12)3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1

InChI Key

NEOQZHHRAAELEV-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CCC(=O)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.